2-Chloro-5-isopropylpyrimidine
Overview
Description
2-Chloro-5-isopropylpyrimidine (CIPP) is an aromatic heterocyclic compound that belongs to the pyrimidine family. It has a molecular formula of C7H9ClN2 and a molecular weight of 156.61 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-isopropylpyrimidine consists of a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . It has a monoisotopic mass of 156.045425 Da .Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-5-isopropylpyrimidine were not found, pyrimidine derivatives are known to undergo various chemical reactions due to their synthetic versatility .Physical And Chemical Properties Analysis
2-Chloro-5-isopropylpyrimidine is a liquid at room temperature . It has a boiling point of 247.7°C at 760 mmHg . The compound should be stored in a cool and dry place, in a tightly closed container .Scientific Research Applications
- Specific Scientific Field : Pharmacology and Medicinal Chemistry .
- Summary of the Application : Pyrimidines, including 2-Chloro-5-isopropylpyrimidine, have been found to display a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
- Methods of Application or Experimental Procedures : The anti-inflammatory effects of pyrimidines are usually studied through in vitro and in vivo experiments. These experiments often involve the use of cell cultures or animal models to test the inhibitory response of pyrimidines against the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : The literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . The structure-activity relationships (SARs) of numerous pyrimidines have been discussed in detail .
Safety And Hazards
2-Chloro-5-isopropylpyrimidine is classified as a warning under the GHS07 pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
properties
IUPAC Name |
2-chloro-5-propan-2-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(2)6-3-9-7(8)10-4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLAUXDLHKYUIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600562 | |
Record name | 2-Chloro-5-(propan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-isopropylpyrimidine | |
CAS RN |
596114-50-0 | |
Record name | 2-Chloro-5-(propan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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